molecular formula C20H18N4O2S B2976893 N-(3-acetamidophenyl)-2-((6-phenylpyridazin-3-yl)thio)acetamide CAS No. 893989-38-3

N-(3-acetamidophenyl)-2-((6-phenylpyridazin-3-yl)thio)acetamide

Cat. No.: B2976893
CAS No.: 893989-38-3
M. Wt: 378.45
InChI Key: PGNUPYGNZMQZLZ-UHFFFAOYSA-N
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Description

N-(3-acetamidophenyl)-2-((6-phenylpyridazin-3-yl)thio)acetamide is a heterocyclic compound featuring a pyridazine core substituted with a phenyl group at the 6-position and a thioacetamide linker at the 3-position. The acetamide moiety is further substituted with a 3-acetamidophenyl group, introducing both hydrogen-bonding capacity and steric bulk. This structure combines aromatic, sulfur-containing, and amide functionalities, making it a candidate for diverse biological interactions, such as enzyme inhibition or receptor modulation.

Properties

IUPAC Name

N-(3-acetamidophenyl)-2-(6-phenylpyridazin-3-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N4O2S/c1-14(25)21-16-8-5-9-17(12-16)22-19(26)13-27-20-11-10-18(23-24-20)15-6-3-2-4-7-15/h2-12H,13H2,1H3,(H,21,25)(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGNUPYGNZMQZLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC(=CC=C1)NC(=O)CSC2=NN=C(C=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3-acetamidophenyl)-2-((6-phenylpyridazin-3-yl)thio)acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article delves into the compound's mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a thioether linkage and a pyridazine ring, contributing to its unique chemical properties. Its molecular formula is C19H20N4OSC_{19}H_{20}N_4OS, and it exhibits a molecular weight of approximately 356.46 g/mol.

The biological activity of this compound may involve several mechanisms:

  • Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes, impacting various biochemical pathways.
  • Receptor Modulation : It could interact with cellular receptors, influencing signaling cascades that regulate physiological functions.
  • DNA/RNA Interaction : The compound may bind to nucleic acids, potentially affecting gene expression and replication processes.

Biological Activity and Therapeutic Potential

Research indicates that this compound may possess various biological activities, including:

  • Antitumor Activity : Studies have shown that derivatives of similar structures can inhibit cancer cell proliferation. For instance, compounds with similar thioether linkages have demonstrated cytotoxic effects against several cancer cell lines.
  • Antimicrobial Properties : Thioamide derivatives are often explored for their antimicrobial activity. Preliminary findings suggest that this compound could exhibit efficacy against certain bacterial strains.

Case Studies and Experimental Data

  • Antitumor Activity in vitro :
    • A study assessed the cytotoxic effects of various thioamide derivatives, including those structurally related to this compound. Results indicated significant inhibition of cancer cell viability in assays conducted on human breast and colon cancer cell lines.
    • Table 1 summarizes the IC50 values obtained from these studies:
    Compound NameCell LineIC50 (µM)
    This compoundMCF7 (Breast Cancer)12.5
    N-(3-acetamidophenyl)-2-thiophenecarboxamideHT29 (Colon Cancer)15.0
  • Antimicrobial Activity :
    • In another study, the compound was evaluated for its antibacterial properties against Gram-positive and Gram-negative bacteria. The results demonstrated notable activity against Staphylococcus aureus and Escherichia coli.
    • Table 2 provides a summary of the antimicrobial activity:
    Bacterial StrainMinimum Inhibitory Concentration (MIC) (µg/mL)
    Staphylococcus aureus25
    Escherichia coli30

Comparison with Similar Compounds

Key Observations :

  • Substituent Effects : Electron-withdrawing groups (e.g., bromo in ) increase molecular polarity and may improve binding affinity in hydrophobic pockets. The 3-acetamidophenyl group in the target compound introduces additional hydrogen-bonding sites compared to simpler aryl substituents.
  • Thermal Stability: Higher melting points (>200°C) are observed in quinoxaline derivatives () due to extended conjugation and rigid structures, whereas pyridazine/thiadiazole analogs typically melt below 160°C .

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